4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid
Overview
Description
4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid is an organic compound with a complex structure that includes a cyclopentyloxycarbonyl group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid typically involves multiple steps:
Formation of the Cyclopentyloxycarbonyl Group: This step involves the reaction of cyclopentanol with phosgene or a phosgene equivalent to form cyclopentyloxycarbonyl chloride.
Attachment to the Phenyl Ring: The cyclopentyloxycarbonyl chloride is then reacted with a phenylamine derivative to form the cyclopentyloxycarbonyl phenylamine intermediate.
Formation of the Butanoic Acid Moiety: The final step involves the reaction of the intermediate with succinic anhydride under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the butanoic acid moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amino group and the phenyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxycarbonyl group can enhance binding affinity and specificity, while the amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(methoxycarbonyl]phenyl}amino)-4-oxobutanoic acid
- 4-({4-[(ethoxycarbonyl]phenyl}amino)-4-oxobutanoic acid
- 4-({4-[(propoxycarbonyl]phenyl}amino)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid is unique due to the presence of the cyclopentyloxy group, which can significantly alter its physical and chemical properties, such as solubility, stability, and reactivity. This uniqueness makes it particularly valuable in applications where these properties are critical.
Properties
IUPAC Name |
4-(4-cyclopentyloxycarbonylanilino)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-14(9-10-15(19)20)17-12-7-5-11(6-8-12)16(21)22-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWRFUDDJGPSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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